

Technical Guide: Spectroscopic Profiling of 2-[(4-Chlorobenzyl)oxy]-1-ethanol

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Compound of Interest

Compound Name: 2-[(4-Chlorobenzyl)oxy]-1-ethanol

CAS No.: 1200-15-3

Cat. No.: B072105

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Introduction & Chemical Identity

2-[(4-Chlorobenzyl)oxy]-1-ethanol is a functionalized glycol ether often utilized as a robust intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines) and agrochemicals. Its structure features a para-chlorophenyl moiety linked via a benzylic ether to an ethylene glycol chain.

This specific connectivity—distinguished from its isomer 2-(4-chlorophenoxy)ethanol—imparts unique spectral signatures, particularly in the benzylic region of the NMR spectrum and the fragmentation pathways observed in Mass Spectrometry.

Core Identity Data

Parameter	Detail
IUPAC Name	2-[(4-Chlorophenyl)methoxy]ethanol
Common Name	4-Chlorobenzyl 2-hydroxyethyl ether
CAS Registry	1200-15-3
Molecular Formula	C
	H
	ClO
Molecular Weight	186.63 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	131–132 °C (at 3 Torr)

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting "ghost peaks" in spectroscopic data. The standard industrial preparation involves the Williamson ether synthesis.

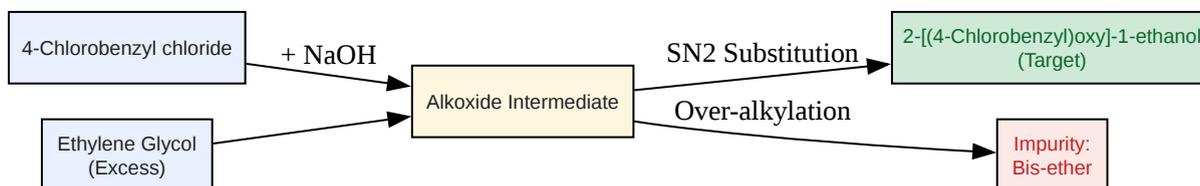
Reaction Pathway

Reagents: 4-Chlorobenzyl chloride + Ethylene glycol (excess)

Product.

Common Impurities:

- 4-Chlorobenzyl alcohol: Hydrolysis byproduct of the starting chloride.
- Bis-ether (1,2-bis[(4-chlorobenzyl)oxy]ethane): Result of double alkylation of ethylene glycol.
- 4-Chlorobenzaldehyde: Oxidation byproduct (appears as a singlet ~10 ppm in ¹H NMR).



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Figure 1: Synthesis pathway highlighting the origin of the bis-ether impurity, which complicates the aliphatic NMR region.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below assumes a solution in CDCl₃

at 298 K.

H NMR (Proton) Analysis

The spectrum is defined by the AA'BB' aromatic system and the distinct ethylene linker.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.28 – 7.35	Multiplet (AA'BB')	4H	Ar-H	<p>Characteristic para-substitution pattern. The Cl and CH</p> <p>O substituents have similar shielding effects, compressing the aromatic region.</p>
4.52	Singlet	2H	Ar-CH -O	<p>Diagnostic Peak. A sharp singlet confirming the benzyl ether linkage. (Contrast with phenoxy isomer where this peak is absent).</p>
3.74 – 3.78	Multiplet	2H	-CH -OH	<p>Deshielded by the hydroxyl group.</p>
3.58 – 3.62	Multiplet	2H	-O-CH -CH -	<p>Ether-linked methylene. Slightly upfield relative to the alcohol-linked methylene.</p>
2.10 – 2.50	Broad Singlet	1H	-OH	<p>Exchangeable. Shift varies with concentration</p>

and water
content.

C. NMR (Carbon) Analysis

Shift (ppm)	Assignment	Notes
136.5	Ar-C-CH	Quaternary ipso-carbon (benzyl side).
133.6	Ar-C-Cl	Quaternary ipso-carbon (chloro side).
129.0	Ar-CH	meta to Chlorine.
128.5	Ar-CH	ortho to Chlorine.
72.6	Ar-CH -O	Benzylic carbon. Key indicator of ether formation.
71.4	-O-CH -CH -	Ether carbon of the ethylene chain.
61.8	-CH -CH -OH	Alcohol carbon.

Technical Note: The chemical shift difference between the two ethylene carbons (

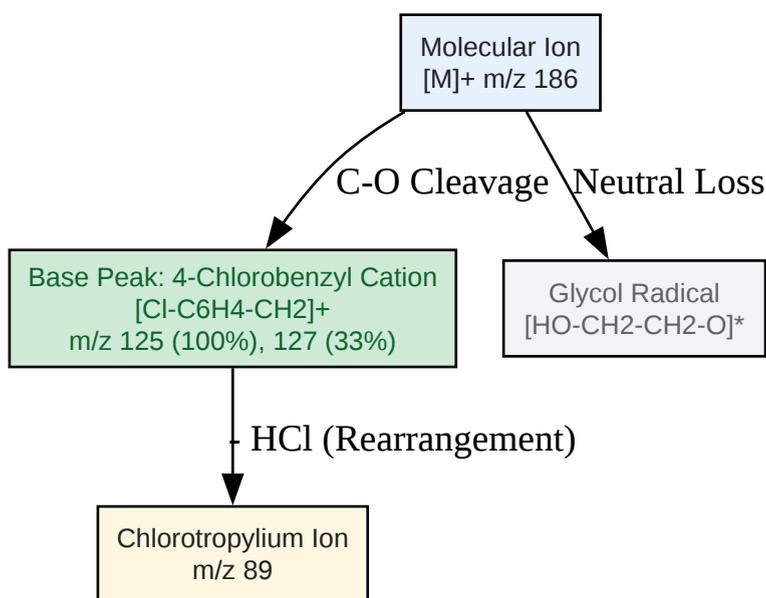
ppm) is a reliable purity check. If the bis-ether impurity is present, a new peak appears near 70 ppm, and the 61.8 ppm peak diminishes.

B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by the stability of the chlorobenzyl cation.

- Molecular Ion (M): Weak or absent at m/z 186.
- Isotope Pattern: The presence of Chlorine (^{35}Cl : ^{37}Cl 3:1) creates a distinct "M+2" signature in all fragments containing the aromatic ring.
- Base Peak (m/z 125/127): The 4-chlorobenzyl cation ($\text{Cl-C}_6\text{H}_4\text{-CH}_2^+$). This is the most stable fragment, formed by the cleavage of the benzylic C-O bond.
- Secondary Fragment (m/z 89): The chlorotropylium ion (rearrangement of the benzyl cation).



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Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

C. Infrared (IR) Spectroscopy

Sampling: Neat (ATR) or KBr Disk.

Wavenumber (cm ⁻¹)	Vibration Mode	Description
3350 – 3450	O-H Stretch	Broad, strong band indicating the primary alcohol.
2850 – 2950	C-H Stretch (Aliphatic)	Methylene (-CH ₂ -) symmetric/asymmetric stretching.
1080 – 1120	C-O Stretch	Strong ether linkage band (C-O-C).
1010 – 1050	C-O Stretch	Primary alcohol C-O stretch.
800 – 850	C-Cl Stretch	Characteristic for para-substituted chloroarenes (often near 820 cm ⁻¹).

Experimental Protocol: Preparation of Analytical Standard

To generate a valid reference spectrum, the compound must be free of the bis-ether impurity.

- Reaction: Dissolve 4-chlorobenzyl chloride (1.0 eq) in excess ethylene glycol (5.0 eq) containing KOH (1.2 eq).
- Conditions: Heat to 100°C for 4 hours. The excess glycol suppresses bis-ether formation.
- Workup:
 - Dilute with water and extract with Dichloromethane (DCM).
 - Wash organic layer with water () to remove unreacted glycol.

- Purification (Critical Step):
 - The crude oil often contains ~5% bis-ether.
 - Vacuum Distillation: Collect fraction at 130–135°C / 3 Torr.
 - Alternative: Flash chromatography (Silica gel, Hexane:Ethyl Acetate 3:1). The bis-ether elutes first (non-polar), followed by the product (polar alcohol).

References

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